3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid (referred to as compound X in Compound X belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.
Mechanism of Action
Compound X exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, compound X reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Compound X is also metabolized by the liver, which reduces the risk of accumulation in the body.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. In addition, its potent anti-inflammatory and analgesic effects make it a valuable tool for studying the inflammatory response and pain pathways. However, there are also limitations to using compound X in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that need to be taken into consideration.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could help to optimize its use in drug development.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and ease of synthesis make it a valuable tool for studying the inflammatory response and pain pathways. Future research on compound X could lead to the development of novel treatments for various inflammatory diseases, improving the quality of life for millions of people worldwide.
Synthesis Methods
Compound X can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoropyridine-3-amine to form an intermediate product. The intermediate product is then reacted with a sulfonyl chloride derivative to form the final product, compound X. The synthesis method of compound X has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in drug development. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In preclinical studies, compound X has been shown to exhibit better efficacy and safety profiles compared to existing 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid such as diclofenac and ibuprofen.
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c15-10-3-1-9(2-4-10)5-13(14(19)20)18-23(21,22)12-6-11(16)7-17-8-12/h1-4,6-8,13,18H,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKIUNVRCNFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CN=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.